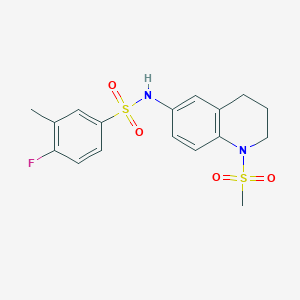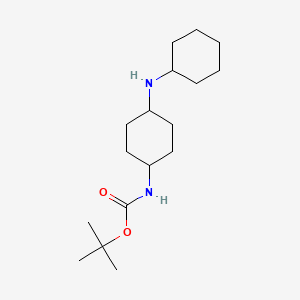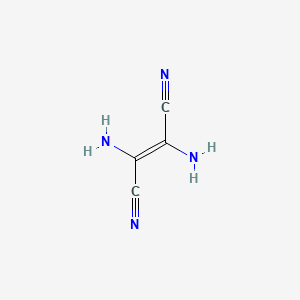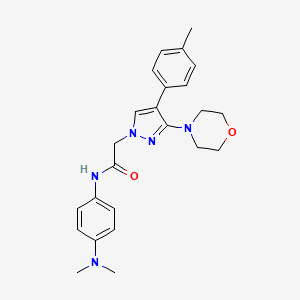
N1,N1-dimethyl-2,6-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-dimethyl-2,6-difluoroaniline: is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring, and the nitrogen atom is dimethylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N1,N1-dimethyl-2,6-difluoroaniline can be synthesized through several methods. One common approach involves the nitration of xylene followed by reduction, removal of isomers, and recovery of the desired compound by sublimation . Another method includes the difluoroalkylation of anilines via photoinduced methods, which involves the use of visible-light organo-photocatalytic systems working via oxidative quenching .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, optimized for industrial efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N1,N1-dimethyl-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form nitroso compounds.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes electrophilic aromatic substitution reactions due to the presence of the fluorine atoms and the dimethylamino group.
Common Reagents and Conditions:
Oxidizing Agents: Peroxybenzoic acid is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution Reactions: Typical conditions involve the use of halogenated organics, peroxides, and other electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: N1,N1-dimethyl-2,6-difluoroaniline is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability .
Biology and Medicine: In medicinal chemistry, fluorinated anilines are often explored for their potential as pharmaceutical intermediates. The presence of fluorine atoms can enhance the biological activity and metabolic stability of drug candidates .
Industry: This compound is used in the production of dyes, pesticides, and other industrial chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry .
Mecanismo De Acción
The mechanism by which N1,N1-dimethyl-2,6-difluoroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain targets. The dimethylamino group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
2,6-dimethylaniline: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-difluoroaniline: Similar structure but without the dimethylamino group, affecting its biological and chemical behavior.
Uniqueness: N1,N1-dimethyl-2,6-difluoroaniline is unique due to the combined presence of fluorine atoms and a dimethylamino group. This combination imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2,6-difluoro-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVBVCJFYGKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2856849.png)
![methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856850.png)




![N-(benzo[d]thiazol-2-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2856861.png)
![4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2856864.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2856866.png)
![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)



